molecular formula C16H16N4S B5609275 [(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea

Cat. No.: B5609275
M. Wt: 296.4 g/mol
InChI Key: GTQXMOOHTNHNQW-VCHYOVAHSA-N
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Description

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea is an organosulfur compound that features a thiourea moiety linked to a carbazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods typically employ similar reaction conditions as laboratory-scale syntheses but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfenic acids, while reduction can produce amines and thiols .

Mechanism of Action

The mechanism of action of [(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea is unique due to its combination of a carbazole moiety with a thiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-20-14-6-4-3-5-12(14)13-9-11(7-8-15(13)20)10-18-19-16(17)21/h3-10H,2H2,1H3,(H3,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXMOOHTNHNQW-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=S)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=S)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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